molecular formula C12H10BrN5O4S B14929078 4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B14929078
M. Wt: 400.21 g/mol
InChI Key: MBNRRVSEKPNACI-UHFFFAOYSA-N
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Description

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, along with a thiourea moiety linked to a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with active site residues, while the nitrophenol group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: A simpler analog that lacks the thiourea and nitrophenol groups.

    N-(4-Bromo-1H-pyrazol-3-yl)thiourea: Similar but lacks the nitrophenol group.

    N-(2-Hydroxy-4-nitrophenyl)thiourea: Similar but lacks the pyrazole ring.

Uniqueness

N-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N’-(2-HYDROXY-4-NITROPHENYL)THIOUREA is unique due to its combination of a brominated pyrazole ring, a thiourea linkage, and a nitrophenol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H10BrN5O4S

Molecular Weight

400.21 g/mol

IUPAC Name

4-bromo-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10BrN5O4S/c1-17-5-7(13)10(16-17)11(20)15-12(23)14-8-3-2-6(18(21)22)4-9(8)19/h2-5,19H,1H3,(H2,14,15,20,23)

InChI Key

MBNRRVSEKPNACI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

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